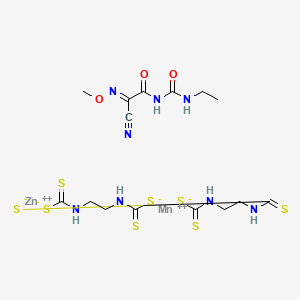
3'-(4-Nitrophenyl)-5-phenyl-4,4',5,5'-tetrahydro-3,5'-bi-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a nitrophenyl group and a phenyl group attached to a bi-1,2-oxazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form an intermediate hydrazone, which is then cyclized to form the desired bi-1,2-oxazole ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated synthesis equipment can help in optimizing the reaction parameters and reducing the production time .
化学反応の分析
Types of Reactions
3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful as an anticancer agent . Additionally, the compound’s ability to interact with enzymes and proteins can modulate various biochemical pathways, contributing to its biological activities .
類似化合物との比較
Similar Compounds
4-Nitrophenylsulfonyltryptophan: This compound features a similar nitrophenyl group and is used in various biochemical studies.
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole is unique due to its specific combination of a nitrophenyl group and a bi-1,2-oxazole ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
63323-03-5 |
|---|---|
分子式 |
C18H15N3O4 |
分子量 |
337.3 g/mol |
IUPAC名 |
3-[3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-5-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C18H15N3O4/c22-21(23)14-8-6-12(7-9-14)15-10-18(25-19-15)16-11-17(24-20-16)13-4-2-1-3-5-13/h1-9,17-18H,10-11H2 |
InChIキー |
HFCFMRHQFIWYGE-UHFFFAOYSA-N |
正規SMILES |
C1C(ON=C1C2CC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


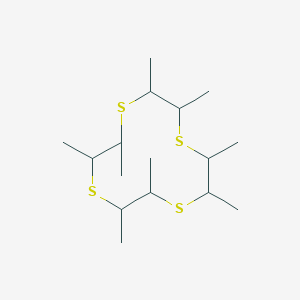
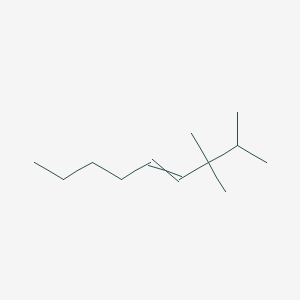
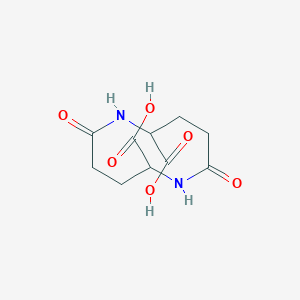
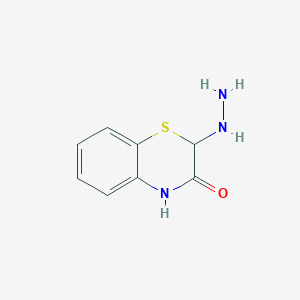
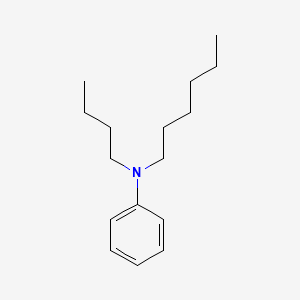
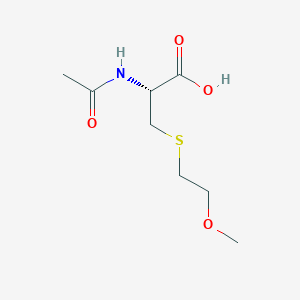
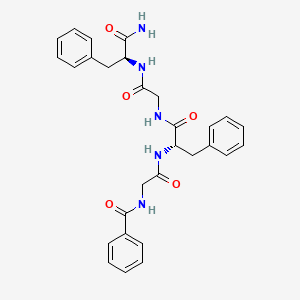
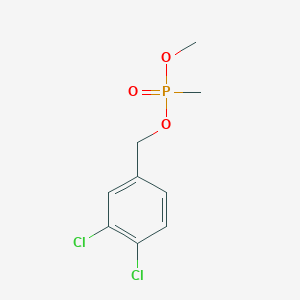
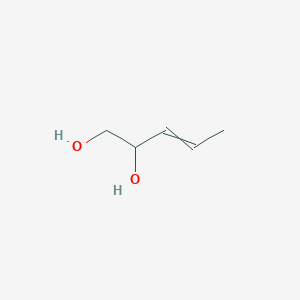
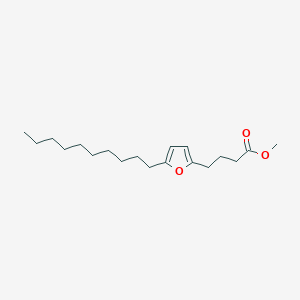
![6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione](/img/structure/B14497287.png)
